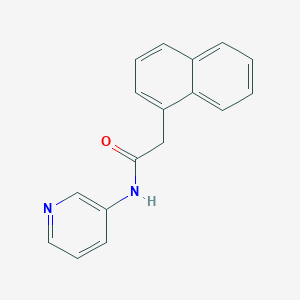

2-(1-naphthyl)-N-(3-pyridinyl)acetamide

Description

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.3g/mol |

IUPAC Name |

2-naphthalen-1-yl-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C17H14N2O/c20-17(19-15-8-4-10-18-12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H,19,20) |

InChI Key |

WZJZTUNUKVSFNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=CC=C3 |

solubility |

39 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Aminoethyl)-2-(1-naphthyl)acetamide

This compound shares the naphthyl-acetamide core but replaces the 3-pyridinyl group with a 2-aminoethyl substituent. The aminoethyl group enhances water solubility compared to the pyridine-containing analog, making it more suitable for applications requiring aqueous stability. Notably, this derivative is listed as an impurity in naphazoline (a vasoconstrictor), highlighting its relevance in pharmaceutical quality control .

N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide

| Compound | Substituent | Key Features | Potential Applications |

|---|---|---|---|

| 2-(1-Naphthyl)-N-(3-pyridinyl)acetamide | 3-Pyridinyl | Lipophilic core, hydrogen-bonding pyridine | GPCR modulation (inferred) |

| N-(2-Aminoethyl)-2-(1-naphthyl)acetamide | 2-Aminoethyl | Enhanced solubility, pharmaceutical impurity | Quality control in drug synthesis |

| N-(Isoindol-dione)-2-(1-naphthyl)acetamide | Isoindole-dione | Rigid structure, hydrogen-bonding motifs | Kinase inhibition (speculative) |

Pyridinyl-Substituted Acetamides

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

VUAA1 incorporates a triazole-thioether linker and a 3-pyridinyl group, distinguishing it from the target compound. It is a potent agonist of insect odorant receptors, demonstrating the importance of heterocyclic appendages in receptor activation . The triazole ring in VUAA1 likely enhances metabolic stability compared to the simpler acetamide backbone of this compound.

N-(3-Nitro-2-pyridinyl)-acetamide

This derivative features a nitro group on the pyridine ring, which increases electron-withdrawing effects and may influence redox properties.

| Compound | Structural Differences | Functional Implications |

|---|---|---|

| This compound | Naphthyl + pyridine | Balanced lipophilicity and hydrogen-bonding capacity |

| VUAA1 | Triazole-thioether + pyridine | Enhanced metabolic stability, insect receptor agonist |

| N-(3-Nitro-2-pyridinyl)-acetamide | Nitro-substituted pyridine | Electron-deficient core, potential redox activity |

Functional Analogues with Heterocyclic Cores

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

These compounds replace the naphthyl group with a pyridazinone ring, enabling potent FPR2 receptor agonism and calcium mobilization in neutrophils . The pyridazinone core introduces ketone and nitrogen functionalities absent in the target compound, which may enhance polar interactions with receptors.

Imidazo[1,2-a]pyridin-2-yl-acetamides

Their synthesis methods (e.g., multicomponent reactions) differ significantly from the straightforward acetamide coupling likely used for this compound .

Key Research Findings and Trends

- Structural Flexibility: The naphthyl-pyridinyl acetamide scaffold allows modular substitutions to tune lipophilicity and target engagement. For example, aminoethyl or isoindole-dione groups alter solubility and rigidity .

- Biological Relevance : Pyridinyl and triazole-containing analogs (e.g., VUAA1) demonstrate receptor-specific agonism, suggesting the target compound may interact with similar pathways .

- Synthetic Accessibility : Simpler acetamides (e.g., the target compound) are more synthetically accessible than polyheterocyclic derivatives like VUAA1 or imidazo-pyridines .

Q & A

Basic: What are the standard synthetic routes for 2-(1-naphthyl)-N-(3-pyridinyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including coupling between 1-naphthylacetic acid derivatives and 3-aminopyridine. Key steps include:

- Amide bond formation : Using coupling agents like EDC or DCC in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Solvent selection : Polar aprotic solvents enhance reaction efficiency, while non-polar solvents improve crystallization during purification .

- Yield optimization : Adjusting molar ratios (e.g., 1.2:1 for acid to amine) and using catalysts like DMAP can increase yields to >70% .

Basic: How is this compound characterized for structural confirmation and purity?

Rigorous analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry, with naphthyl protons appearing as multiplet signals (δ 7.2–8.5 ppm) and pyridinyl protons as doublets (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 303.12) .

- HPLC-PDA : Purity >95% is achieved via reverse-phase chromatography with C18 columns (acetonitrile/water gradients) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: What in vitro models are used to evaluate its biological activity, and how are assays designed?

- Anticancer activity :

- Antimicrobial screening :

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2), serum concentrations, and incubation times .

- Metabolite profiling : LC-MS to identify active metabolites or degradation products that influence activity .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., pyridinyl vs. pyrimidinyl substitutions) to isolate pharmacophores .

Advanced: What computational methods are used to predict molecular targets and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like EGFR or COX-2, leveraging PyMOL for visualization .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) .

- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to optimize bioactivity .

Basic: What are the stability and solubility profiles of this compound under experimental conditions?

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (<1% v/v in assays) .

- Stability :

- pH-dependent degradation : Stable at pH 6–8 (PBS buffer) but hydrolyzes in acidic conditions (pH <4) .

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

- Prodrug design : Introduce ester groups to enhance oral bioavailability .

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH to assess metabolic half-life .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, guiding dose adjustments .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.